REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][C:4](Cl)=[O:5].[Al+3].[Cl-:8].[Cl-].[Cl-].[CH2:11]=[CH:12][CH3:13]>C(Cl)Cl>[Cl:1][CH2:2][CH2:3][C:4]([CH2:11][CH:12]([CH3:13])[Cl:8])=[O:5] |f:1.2.3.4|
|
Name
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|
Quantity
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507.88 g
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Type
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reactant
|
Smiles
|
ClCCC(=O)Cl
|
Name
|
|
Quantity
|
5.6 mol
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
189 g
|
Type
|
reactant
|
Smiles
|
C=CC
|
Name
|
|
Quantity
|
560 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
are introduced into this mixture at approximately 28 to 30° C. over a period of approximately 3 hours
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Duration
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3 h
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Name
|
|
Type
|
|
Smiles
|
ClCCC(=O)CC(Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |